molecular formula C8H17Br2N B2664299 1-(2-Bromoethyl)azepane hydrobromide CAS No. 88837-15-4

1-(2-Bromoethyl)azepane hydrobromide

Cat. No.: B2664299
CAS No.: 88837-15-4
M. Wt: 287.039
InChI Key: BMJHNLLHXPEEGX-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)azepane hydrobromide is a chemical compound with the molecular formula C8H17Br2N. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromoethyl group attached to an azepane ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)azepane hydrobromide can be synthesized through several synthetic routes. One common method involves the reaction of azepane with 2-bromoethanol in the presence of hydrobromic acid. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance production efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)azepane hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The compound can be reduced to form 1-(2-Hydroxyethyl)azepane.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of 1-(2-Bromoethyl)azepane oxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

    Substitution Reactions: Products include azepane derivatives with various functional groups.

    Reduction Reactions: The major product is 1-(2-Hydroxyethyl)azepane.

    Oxidation Reactions: The major product is 1-(2-Bromoethyl)azepane oxide.

Scientific Research Applications

1-(2-Bromoethyl)azepane hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)azepane hydrobromide involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, making the compound valuable in biochemical research.

Comparison with Similar Compounds

1-(2-Bromoethyl)azepane hydrobromide can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)azepane hydrochloride: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    1-(2-Iodoethyl)azepane iodide: Contains an iodoethyl group, which can lead to different reactivity and applications.

    1-(2-Hydroxyethyl)azepane: The reduced form of this compound, with a hydroxyethyl group.

The uniqueness of this compound lies in its reactivity and the ability to form stable intermediates, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(2-bromoethyl)azepane;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN.BrH/c9-5-8-10-6-3-1-2-4-7-10;/h1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJHNLLHXPEEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88837-15-4
Record name 1-(2-bromoethyl)azepane hydrobromide
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